N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide
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Overview
Description
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a useful research compound. Its molecular formula is C27H25N3O4S2 and its molecular weight is 519.63. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
- Synthesis of Antimicrobial Agents : Novel derivatives of quinoline, including structures similar to the queried compound, have been synthesized and evaluated for their potential as antimicrobial agents. These compounds have shown promising results in antibacterial and antifungal activity studies (Holla et al., 2006; Özyanik et al., 2012; Mohamed et al., 2010).
Antitumor Activity
- Targeting Thioredoxin in Antitumor Applications : Quinoline derivatives have shown potential in targeting thioredoxin, a molecule involved in cancer cell proliferation, thereby exhibiting antitumor properties. This includes inhibition of thioredoxin/thioredoxin reductase signaling (Bradshaw et al., 2005).
- Modulating Apoptosis in Cancer Cells : Quinoline compounds, closely related to the queried compound, have been studied for their role in inducing apoptosis in cancer cells. They interact with cellular proteins like glutathione, modulating their antitumor effects (Chew et al., 2006).
Pharmacological Exploration
- Development of Antihyperglycemic Agents : Compounds structurally similar to the queried molecule have been synthesized and evaluated for their potential in treating hyperglycemia, demonstrating promising results in this field (Deshmukh et al., 2017).
Novel Synthetic Approaches
- Synthesis of Heterocyclic Compounds : Research has focused on the synthesis of various heterocyclic compounds derived from quinoline, which is structurally related to the queried compound. These synthetic pathways are crucial for creating novel compounds with potential biological activities (Aleksandrov et al., 2020; Stuart et al., 1987).
Mechanistic Studies
- Investigating Reaction Mechanisms : Detailed studies have been conducted to understand the reaction mechanisms of compounds similar to the queried molecule. These investigations provide insights into the chemical behavior and potential applications of these compounds (Hamby & Bauer, 1987).
Future Directions
The future directions in the study of compounds like “4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide” could involve further exploration of their synthesis, chemical reactions, and biological activities. Given the interesting pharmaceutical and biological activities of similar compounds like 4-hydroxy-2-quinolones, they could continue to be valuable in drug research and development .
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4S2/c1-2-34-22-13-9-19(10-14-22)24-18-35-27(28-24)29-26(31)21-11-15-23(16-12-21)36(32,33)30-17-5-7-20-6-3-4-8-25(20)30/h3-4,6,8-16,18H,2,5,7,17H2,1H3,(H,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWBHGDTCSNQOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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